molecular formula C20H23NO2 B2837062 1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine CAS No. 2418643-14-6

1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine

Cat. No. B2837062
CAS RN: 2418643-14-6
M. Wt: 309.409
InChI Key: SSZXGEJFIKDQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine, also known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of aziridine-based compounds, which have been studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine is not fully understood, but several studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation and viral replication. 1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular stress.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has been shown to affect several biochemical and physiological processes in cells, including the regulation of cell cycle progression, the inhibition of DNA synthesis, and the induction of oxidative stress. 1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has also been shown to affect the expression of genes involved in cell growth and survival, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has several advantages as a research tool, including its high potency and selectivity against cancer cells and viruses. However, 1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine, including the optimization of its synthesis method, the exploration of its potential as a therapeutic agent for cancer and viral infections, and the investigation of its neuroprotective effects. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine and its potential side effects, which will be crucial for the development of safe and effective drugs based on this compound.
In conclusion, 1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine is a promising compound with diverse biological activities that have been studied extensively in the scientific community. Its potential applications in the field of medicinal chemistry make it an important research tool for the development of new drugs and therapies. However, further studies are needed to fully understand its mechanism of action and potential side effects, which will be crucial for its successful translation into clinical practice.

Synthesis Methods

1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine can be synthesized through a multi-step process, which involves the reaction of cyclopropylmethylamine with 4-phenylmethoxyphenol to form the intermediate compound, followed by the reaction with epichlorohydrin to yield the final product. The synthesis of 1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has been optimized and reported in several research articles, and the purity and yield of the compound can be improved by modifying the reaction conditions.

Scientific Research Applications

1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has been studied for its potential applications in the treatment of cancer, viral infections, and neurological disorders. Several research studies have reported the anticancer activity of 1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine against different cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has also been shown to possess antiviral activity against herpes simplex virus and human immunodeficiency virus. Additionally, 1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has been studied for its neuroprotective effects and its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-2-4-17(5-3-1)14-22-19-8-10-20(11-9-19)23-15-18-13-21(18)12-16-6-7-16/h1-5,8-11,16,18H,6-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZXGEJFIKDQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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